N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine
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Overview
Description
N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine is a chemical compound with the molecular formula C17H19N3O5 It is characterized by the presence of a nitrophenyl group, an oxan-4-amine moiety, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine typically involves the reaction of 4-nitrophenylethylamine with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-nitroaniline
- N-Methyl-4-nitrophenethylamine
- N-Benzyl-2-methyl-4-nitroaniline
Uniqueness
N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
874888-70-7 |
---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine |
InChI |
InChI=1S/C14H20N2O3/c1-15(13-7-10-19-11-8-13)9-6-12-2-4-14(5-3-12)16(17)18/h2-5,13H,6-11H2,1H3 |
InChI Key |
NLALBSMEFQYPOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])C2CCOCC2 |
Origin of Product |
United States |
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